molecular formula C42H28N6O2 B5155434 N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide

N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide

Cat. No.: B5155434
M. Wt: 648.7 g/mol
InChI Key: URJYYOVOLLMEFS-UHFFFAOYSA-N
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Description

N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide is a complex organic compound featuring multiple aromatic rings and benzimidazole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include naphthalene-1-carbonyl chloride and benzimidazole derivatives, with reaction conditions often involving the use of organic solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce reduced benzimidazole compounds .

Scientific Research Applications

N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and naphthalene-based compounds, such as:

Uniqueness

N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide is unique due to its specific combination of benzimidazole and naphthalene units, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N6O2/c49-41(33-13-5-9-25-7-1-3-11-31(25)33)43-29-18-15-27(16-19-29)39-45-35-21-17-28(23-37(35)47-39)40-46-36-22-20-30(24-38(36)48-40)44-42(50)34-14-6-10-26-8-2-4-12-32(26)34/h1-24H,(H,43,49)(H,44,50)(H,45,47)(H,46,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJYYOVOLLMEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)C6=NC7=C(N6)C=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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